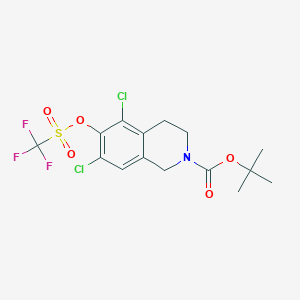

tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Übersicht

Beschreibung

tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of Chlorine Atoms: Chlorination of the isoquinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Attachment of the Trifluoromethylsulfonyl Oxy Group: This step involves the reaction of the chlorinated isoquinoline with trifluoromethanesulfonic anhydride in the presence of a base like pyridine.

tert-Butyl Ester Formation: The final step includes the esterification of the carboxylic acid group with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms and the trifluoromethylsulfonyl oxy group can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoquinoline core, to yield different oxidation states and functional groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions include various substituted isoquinolines, carboxylic acids, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

- Anticancer Activity : Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. The presence of halogen atoms and sulfonyl groups in tert-butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline enhances its potential to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Studies have shown that similar compounds possess antimicrobial activity against various pathogens. The trifluoromethyl group may contribute to increasing the lipophilicity of the compound, enhancing its ability to penetrate microbial membranes .

- Neuroprotective Effects : There is emerging evidence suggesting that isoquinoline derivatives can provide neuroprotection in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels could be beneficial in treating conditions like Alzheimer's disease .

Chemical Synthesis Applications

tert-butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline serves as a valuable intermediate in the synthesis of more complex molecules. Its structural features allow it to be used in:

- Building Blocks for Drug Development : It can be utilized as a precursor for synthesizing more complex pharmaceutical agents by introducing various functional groups through substitution reactions .

Material Science Applications

- Polymer Chemistry : The compound's sulfonyl group can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for industrial use .

- Catalysis : The unique electronic properties imparted by the trifluoromethyl and sulfonyl groups make this compound a potential candidate for catalyzing organic reactions, particularly those requiring strong electrophilic characteristics .

Case Study 1: Anticancer Research

A study conducted on isoquinoline derivatives demonstrated that compounds with similar structural motifs exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This suggests a promising therapeutic index for further development of tert-butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline derivatives .

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of trifluoromethyl-substituted isoquinolines against resistant bacterial strains. The study concluded that such compounds could lead to new antibiotics in an era of increasing resistance .

Wirkmechanismus

The mechanism of action of tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may act as an inhibitor of certain kinases, disrupting signaling pathways involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl 5,7-dichloro-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

- tert-Butyl 5,7-dichloro-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

- tert-Butyl 5,7-dichloro-6-((methylsulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness

The uniqueness of tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its trifluoromethylsulfonyl oxy group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for research and industrial applications.

Biologische Aktivität

tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS Number: 851784-78-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Chemical Formula : C15H16Cl2F3NO5S

- Molecular Weight : 450.25 g/mol

- IUPAC Name : this compound

The structural features include dichloro and trifluoromethyl groups, which may contribute to its biological activity by enhancing lipophilicity or altering receptor interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Antitumor Activity : Isoquinoline derivatives have been studied for their potential in cancer therapy. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as the modulation of signaling pathways.

- Antibacterial Properties : Some studies suggest that isoquinoline derivatives can inhibit bacterial growth by interfering with bacterial cell wall synthesis or metabolic pathways.

- Anti-inflammatory Effects : Compounds in this class may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Modulation of Signal Transduction Pathways : The compound may interact with signaling pathways such as MAPK or PI3K/Akt, which are critical in regulating cell growth and survival.

- Interaction with DNA : Some isoquinoline derivatives can intercalate DNA or inhibit topoisomerases, leading to disrupted DNA replication in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds. For example:

-

Antitumor Activity Study :

- A study published in Molecules indicated that certain isoquinoline derivatives showed significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7), with IC50 values in the micromolar range .

- The study suggested that these compounds induce apoptosis through the activation of caspase pathways.

-

Antibacterial Study :

- Research conducted on a series of isoquinoline derivatives demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL .

- The mechanism was attributed to disruption of bacterial cell membrane integrity.

- Anti-inflammatory Study :

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl 5,7-dichloro-6-(trifluoromethylsulfonyloxy)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2F3NO5S/c1-14(2,3)25-13(22)21-5-4-9-8(7-21)6-10(16)12(11(9)17)26-27(23,24)15(18,19)20/h6H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCDWDOPCPUOFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C(=C(C=C2C1)Cl)OS(=O)(=O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851784-78-6 | |

| Record name | tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/742FGD7JS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.